3-氟哌啶-4-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

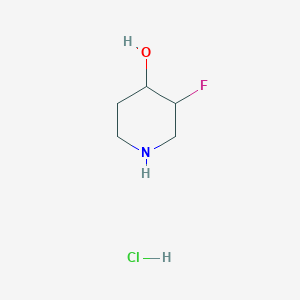

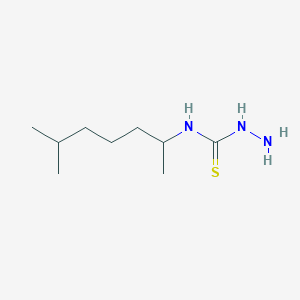

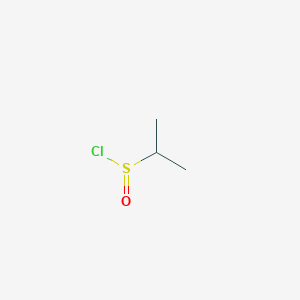

The compound "3-Fluoropiperidin-4-ol hydrochloride" is a fluorinated piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmaceutical compounds. The presence of both a fluorine atom and a hydroxyl group in the piperidine ring structure is significant because it can influence the molecule's biological activity and molecular recognition .

Synthesis Analysis

The synthesis of 3-fluoropiperidin-4-ol derivatives has been achieved through different synthetic routes. One approach involves the enantioselective fluorination of piperidinols using a modified cinchona alkaloid catalyst, which can be replaced by commercially available primary amines to obtain similar levels of enantioselectivity . Another method includes the synthesis of diastereoisomers of 3-fluoro-4-hydroxyprolines from 4-oxo-l-proline derivatives, which are related structures to 3-fluoropiperidin-4-ol .

Molecular Structure Analysis

The molecular structure of 3-fluoropiperidin-4-ol and its derivatives has been studied using techniques such as small-molecule X-ray crystallography and NMR spectroscopy. These studies reveal that fluorination at the C3 position does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but can invert the natural preference of the piperidine ring pucker .

Chemical Reactions Analysis

The chemical reactivity of 3-fluoropiperidin-4-ol derivatives has been explored in the context of their use as ligands for targeted protein degradation. The presence of the fluorine atom and hydroxyl group allows for selective molecular recognition by biological systems such as the von Hippel-Lindau (VHL) E3 ligase, despite some changes in affinity . Additionally, the compound has been used as a building block for further functionalization, such as aminomethylation, to create bifunctional building blocks for fluorinated pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropiperidin-4-ol derivatives are influenced by their stereochemistry and the presence of fluorine and hydroxyl functional groups. These properties are crucial for their application in medicinal chemistry, as they affect solubility, crystallization behavior, and the ability to form enantiomerically enriched materials through crystallization . The fluorine atom, in particular, is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making 3-fluoropiperidin-4-ol derivatives attractive for drug development .

科学研究应用

3-氟哌啶-4-醇盐酸盐简介

3-氟哌啶-4-醇盐酸盐是一种在各个科学研究领域具有潜在应用的化合物。尽管直接提及这种化合物的文献有限,但可以从相关研究领域中获得一些见解。本摘要侧重于类似化合物已被应用的更广泛科学领域,突出了与3-氟哌啶-4-醇盐酸盐的潜在相关性。

π-缺陷杂环芳香化合物的金属化

π-缺陷杂环芳香化合物的金属化,包括氟吡啶,是一个重要的研究领域,可以与对3-氟哌啶-4-醇盐酸盐的化学操作相关联。金属化技术已经发展到实现高区域选择性,影响多样杂环化合物的合成。这些进展为了解氟代哌啶在合成复杂分子结构中的潜在化学转化和应用提供了见解(Marsais & Quéguiner, 1983)。

氟喹诺酮的合成

对氟喹诺酮的研究,这是从喹诺酮衍生出的有效抗菌剂,强调了医药化学中氟化合物的重要性。氟喹诺酮的合成和生物活性突显了氟化中间体在开发具有广谱抗菌效力的治疗药物中的作用。这一研究领域可能暗示了3-氟哌啶-4-醇盐酸盐在合成新的抗菌剂中的应用(da Silva et al., 2003)。

聚四氟乙烯(PTFE)和氟聚合物

氟聚合物的合成和表征,包括PTFE,提供了对氟化构建单元在聚合物科学中的作用的全面理解。氟聚合物的独特性质,如化学惰性和热稳定性,在各种工业应用中备受关注。在这一领域的研究可能表明3-氟哌啶-4-醇盐酸盐在氟聚合物合成中作为前体或改性剂的潜力(Puts, Crouse, & Améduri, 2019)。

水介质中的氟烷基化反应

在环境友好条件下开发氟烷基化方法对有机合成具有重要意义。将氟化基团引入分子中可以深刻影响其物理、化学和生物性质。关于水介质氟烷基化的研究可能提示在绿色化学应用中使用3-氟哌啶-4-醇盐酸盐的途径(Song et al., 2018)。

安全和危害

属性

IUPAC Name |

3-fluoropiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropiperidin-4-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)